molecular formula C15H28O3 B14286909 6-Butyl-6-hydroxyundecane-5,7-dione CAS No. 120882-61-3

6-Butyl-6-hydroxyundecane-5,7-dione

Cat. No.: B14286909
CAS No.: 120882-61-3
M. Wt: 256.38 g/mol
InChI Key: YQLWVXJGRJXYQI-UHFFFAOYSA-N
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Description

6-Butyl-6-hydroxyundecane-5,7-dione is a branched aliphatic diketone featuring a hydroxyl group at the 6th position and a butyl substituent. Its structure comprises an 11-carbon chain with ketone groups at positions 5 and 7, making it a versatile intermediate in organic synthesis. While direct references to this compound are absent in the provided evidence, structurally related diketones (e.g., tetrahydropyrido[4,3-d]pyrimidine-5,7-diones and indole-4,7-diones) are documented in synthetic and pharmacological studies. These analogs are frequently synthesized via bromination, nucleophilic substitution, or cyclization reactions, often under microwave-assisted conditions to enhance efficiency .

Properties

CAS No.

120882-61-3

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

6-butyl-6-hydroxyundecane-5,7-dione

InChI

InChI=1S/C15H28O3/c1-4-7-10-13(16)15(18,12-9-6-3)14(17)11-8-5-2/h18H,4-12H2,1-3H3

InChI Key

YQLWVXJGRJXYQI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(CCCC)(C(=O)CCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-6-hydroxyundecane-5,7-dione can be achieved through several synthetic routes. One common method involves the aldol condensation of butanal with 5-hydroxyundecane-2,4-dione under basic conditions. The reaction typically requires a strong base such as sodium hydroxide (NaOH) and is carried out at elevated temperatures to facilitate the condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Butyl-6-hydroxyundecane-5,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Butyl-6-hydroxyundecane-5,7-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Butyl-6-hydroxyundecane-5,7-dione involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can affect biological pathways and processes, making the compound of interest for therapeutic applications .

Comparison with Similar Compounds

Research Implications and Limitations

  • Gaps in Data : Direct studies on this compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
  • Synthetic Opportunities : Adopting microwave-assisted methods (as in ) could optimize the target compound’s synthesis.
  • Biological Testing : Prioritize antimicrobial and cytotoxicity assays to validate hypothesized activities.

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